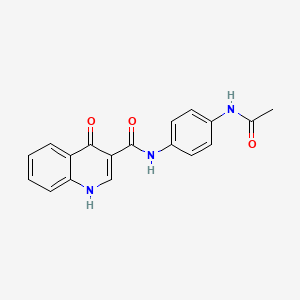

N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-11(22)20-12-6-8-13(9-7-12)21-18(24)15-10-19-16-5-3-2-4-14(16)17(15)23/h2-10H,1H3,(H,19,23)(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJVZYLHBBRVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinoline derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The quinoline-3-carboxamide scaffold is highly versatile, allowing modifications at the phenyl ring and the quinoline core. Key analogues include:

Bromophenyl Derivatives

- N-(2/3/4-Bromophenyl)-4-hydroxyquinoline-3-carboxamides (): Substituents: Bromine at ortho, meta, or para positions on the phenyl ring. Physical Properties: Melting points range from 240–327°C, with para-bromo derivatives exhibiting the highest values (327°C). Synthesis Yields: 56–75%, indicating moderate efficiency in synthesis. Key Differences: Bromine’s electron-withdrawing nature and bulkiness may reduce solubility compared to the acetamido group in the target compound.

Trifluoromethylphenyl Derivatives

- N-[2/3/4-(Trifluoromethyl)phenyl]-4-hydroxyquinoline-3-carboxamides (): Substituents: CF₃ groups at varying positions. Physical Properties: Melting points (240–310°C) are slightly lower than bromophenyl analogues. Key Differences: The lipophilic CF₃ group enhances membrane permeability but may reduce aqueous solubility compared to the acetamido group .

Adamantyl and Alkyl-Substituted Analogues

- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1,4-dihydroquinoline-3-carboxamides (): Substituents: Bulky adamantyl or pentyl groups.

Physicochemical Properties

Key Observations :

- The acetamido group in the target compound likely improves aqueous solubility compared to bromo or CF₃ substituents but may reduce membrane permeability relative to alkylated analogues (e.g., dimethylamino propyl derivatives in ).

- Higher melting points in bromophenyl derivatives suggest stronger intermolecular forces (halogen bonding) compared to the target compound .

Hypotheses for the Target Compound :

- The 4-hydroxy group may act as a hydrogen-bond donor, enhancing interactions with biological targets.

- The acetamido substituent could improve solubility and bioavailability relative to halogenated or alkylated analogues.

Spectroscopic Characterization

- IR Spectroscopy : The target compound’s hydroxy group (~3200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) would resemble those in ’s derivatives.

- NMR Analysis : The acetamido group’s methyl protons (~2.1 ppm in ¹H-NMR) and carbonyl carbon (~170 ppm in ¹³C-NMR) would distinguish it from bromine- or CF₃-substituted analogues .

Biological Activity

N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide is a compound that has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer contexts. This article explores its biological activity, synthesis methods, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline structure with an acetamido group at the para position of the phenyl ring and a hydroxy group at the 4-position of the quinoline ring. This arrangement enhances its biological activity, making it a candidate for various pharmacological applications.

1. Antimicrobial Activity

This compound exhibits notable antibacterial and antifungal properties. It has been shown to be effective against resistant strains of bacteria and fungi, making it a promising candidate for treating infections where conventional antibiotics fail.

| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results indicate that the compound's efficacy is comparable to standard treatments, suggesting its potential as an alternative therapeutic agent in infectious diseases .

2. Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation, particularly in breast cancer cell lines.

- Case Study : A study reported an IC50 value of 20 nM against MCF-7 cells, indicating potent cytotoxicity compared to other derivatives . The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions, including amidation and condensation processes. The general synthetic route involves:

- Condensation : Reacting 8-hydroxyquinoline with para-acetamidobenzaldehyde under acidic conditions.

- Purification : The product is purified using recrystallization techniques to obtain high yields.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of this compound through structural modifications. For instance:

- Modifications in the substituents on the anilide ring have shown to influence both antimicrobial activity and cytotoxicity positively.

- Enhanced lipophilicity has been correlated with increased biological activity, suggesting that further structural optimization could lead to more effective derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.